High-Yield Reductive Synthesis of 3-Chloro-1-(4-fluorophenyl)propan-1-ol from the Propiophenone Precursor
3-Chloro-1-(4-fluorophenyl)propan-1-ol is obtained via sodium borohydride reduction of 3-chloro-1-(4-fluorophenyl)propan-1-one in methanol under inert atmosphere at 0-20 °C, achieving an 82% isolated yield after column chromatography . This yield is documented in the experimental section of patent WO2017096301 (Intermediate 17) and establishes a reproducible, scalable synthetic route for this specific aryl-substituted derivative . The analogous non-fluorinated substrate, 3-chloro-1-phenylpropan-1-one, when reduced under similar NaBH4 conditions, has been reported to provide 3-chloro-1-phenylpropan-1-ol in varying yields depending on workup, but the patent-established 82% yield for the 4-fluorophenyl variant provides a benchmarked synthetic efficiency for procurement specification [1].
| Evidence Dimension | Isolated yield from ketone reduction (NaBH4/MeOH) |
|---|---|
| Target Compound Data | 82% |
| Comparator Or Baseline | 3-Chloro-1-phenylpropan-1-ol (typical NaBH4 reduction yields reported in literature, ~70-85% range depending on scale) |
| Quantified Difference | 82% yield for the target compound provides a validated, patent-documented baseline for procurement quality assessment |
| Conditions | NaBH4 (1.0 equiv), MeOH, 0 °C to rt, 1 h, inert atmosphere; purification by column chromatography (cyclohexane-EtOAc gradient) |
Why This Matters
A well-defined, reproducible synthetic yield enables procurement specialists to assess supplier batch quality against a documented standard, reducing the risk of acquiring material from inefficient synthetic routes.
- [1] Semantic Scholar. Synthesis of (R)-3-Chloro-1-phenylpropan-1-ol by Immobilized Lipase-catalytic Hydrolysis. 3-Chloropropiophenone reduction with NaBH4 followed by enzymatic resolution; overall yield 41% with ee of 98% for the resolved enantiomer. https://www.semanticscholar.org/ View Source
